alpha-Chlorocinnamaldehyde
CAS No.: 18365-42-9
Cat. No.: VC21058231
Molecular Formula: C9H7ClO
Molecular Weight: 166.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18365-42-9 |
---|---|
Molecular Formula | C9H7ClO |
Molecular Weight | 166.6 g/mol |
IUPAC Name | (Z)-2-chloro-3-phenylprop-2-enal |
Standard InChI | InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- |
Standard InChI Key | SARRRAKOHPKFBW-TWGQIWQCSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C=O)\Cl |
SMILES | C1=CC=C(C=C1)C=C(C=O)Cl |
Canonical SMILES | C1=CC=C(C=C1)C=C(C=O)Cl |
Introduction
Chemical Properties and Structure
Chemical Identity
Alpha-Chlorocinnamaldehyde is characterized by its distinct chemical identity parameters, which are essential for its proper identification and application in research and industry.
Table 1: Chemical Identity of Alpha-Chlorocinnamaldehyde
Parameter | Value |
---|---|
CAS Number | 18365-42-9 |
Molecular Formula | C₉H₇ClO |
Molecular Weight | 166.60 g/mol |
IUPAC Name | (Z)-2-chloro-3-phenylprop-2-enal |
InChI Key | SARRRAKOHPKFBW-UHFFFAOYSA-N |
SMILES | O=CC(Cl)=CC=1C=CC=CC1 |
Physical Properties
Alpha-Chlorocinnamaldehyde possesses distinct physical characteristics that influence its handling, storage, and application in various contexts.
Table 2: Physical Properties of Alpha-Chlorocinnamaldehyde
Property | Value |
---|---|
Physical State | Liquid after melting |
Color | Yellow to brown |
Odor | Sweet and floral |
Melting Point | 20-22°C |
Boiling Point | 107-108°C (at 3 mm Hg) |
Refractive Index | 1.6390 to 1.6410 |
Density | 1.1466 (approximate) |
Solubility | Soluble in organic solvents (ethanol, ether); limited water solubility |
Flash Point | >230°F |
Structural Characteristics
The compound features a phenyl ring connected to an α,β-unsaturated aldehyde group with a chlorine atom at the alpha position. This structure confers unique reactivity compared to unsubstituted cinnamaldehyde. The presence of the chlorine atom enhances the electrophilicity of the carbon-carbon double bond, making it more reactive toward nucleophilic addition reactions .
Synthesis Methods
Primary Synthesis Routes
Multiple synthetic approaches exist for producing alpha-Chlorocinnamaldehyde, with chlorination of cinnamaldehyde being the most commonly employed method in both laboratory and industrial settings.
Chlorination of Cinnamaldehyde
The primary method involves the direct chlorination of cinnamaldehyde using chlorinating agents. This approach typically employs chlorine gas or chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the alpha position of the cinnamaldehyde molecule.
The reaction typically proceeds through an electrophilic addition-elimination mechanism, where the chlorinating agent first adds to the double bond, followed by elimination to reestablish the conjugated system with the chlorine atom in the alpha position.
Alternative Methods
Alternative synthesis routes have been developed to improve yield, selectivity, or to address specific requirements:
-
Selective halogenation of cinnamaldehyde derivatives
-
Condensation reactions involving chlorinated precursors
-
Catalytic approaches using transition metal catalysts
Industrial Production
Industrial-scale production methods are designed to be cost-effective and efficient for commercial applications. These processes typically involve:
-
Optimized reaction conditions for high yield and purity
-
Continuous flow processes for large-scale production
-
Purification techniques tailored to industrial requirements
-
Quality control measures to ensure consistent product specifications
Biological Activities
Antimicrobial Properties
Alpha-Chlorocinnamaldehyde demonstrates significant antimicrobial activity against various pathogenic microorganisms. This property has been extensively studied and compared with other cinnamaldehyde derivatives.
Table 3: Antimicrobial Efficacy of Alpha-Chlorocinnamaldehyde
Microbial Target | Activity Level | Notes |
---|---|---|
Gram-positive bacteria | Significant | Comparable activity to several clinical antibiotics |
Gram-negative bacteria | Moderate to high | Effective against several strains |
Fungi (e.g., Candida albicans) | Moderate | Inhibits biofilm formation |
Persistent bacterial cells | Variable | Less effective than α-bromocinnamaldehyde |
Research indicates that alpha-chlorocinnamaldehyde's antimicrobial mechanism involves interaction with cellular components, possibly disrupting membrane integrity or interfering with critical cellular processes. The compound has been formulated as a nanoemulsion to enhance its antimicrobial properties for potential applications in food preservation and safety .
Antiviral Effects
Alpha-Chlorocinnamaldehyde has demonstrated promising antiviral activity, particularly against coxsackievirus B3 (CVB3), which is associated with viral myocarditis. Studies have shown that it inhibits viral replication and alleviates associated inflammatory responses.
A comparison with other derivatives, such as α-bromo-4-chlorocinnamaldehyde (BCC), revealed that these halogenated derivatives offer improved antiviral efficacy and stability compared to the parent compound cinnamaldehyde, which showed therapeutic effects against viral myocarditis but was unstable in vivo .
Table 4: Antiviral Properties Comparison
Compound | IC₅₀ (μM) | TC₅₀ (μM) | Therapeutic Index |
---|---|---|---|
Alpha-Chlorocinnamaldehyde | Not specified | Not specified | Favorable |
α-bromo-4-chlorocinnamaldehyde | 0.78±0.13 | 22-fold higher than cinnamaldehyde | Superior |
Cinnamaldehyde | 48.16±5.79 | Lower | Limited by instability |
The antiviral mechanism of alpha-chlorocinnamaldehyde likely involves inhibition of viral attachment, penetration, or replication processes. Studies on CVB3-infected mice showed that treatment with cinnamaldehyde derivatives reduced viral titers and alleviated cardiac inflammation, suggesting potential applications in treating viral infections, particularly those affecting cardiac tissue .
Tyrosinase Inhibition
Alpha-Chlorocinnamaldehyde has been identified as a reversible inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This property suggests potential applications in treating pigmentation disorders and in cosmetic formulations.
Table 5: Tyrosinase Inhibition by Alpha-Chlorocinnamaldehyde and Related Compounds
Compound | IC₅₀ on Monophenolase (mM) | IC₅₀ on Diphenolase (mM) | Inhibition Type |
---|---|---|---|
Alpha-Chlorocinnamaldehyde | 0.140 | 0.110 | Reversible |
Alpha-Bromocinnamaldehyde | 0.075 | 0.049 | Reversible |
Alpha-Methylcinnamaldehyde | 0.440 | 0.450 | Reversible |
Research on the molecular mechanism of tyrosinase inhibition by these compounds involved UV-scanning studies, fluorescence quenching, and molecular docking analyses. The results suggest that alpha-chlorocinnamaldehyde interacts with amino acid residues at the enzyme's active site, potentially inducing conformational changes that hinder its catalytic function .
Chemotherapeutic Enhancement
Studies have shown that alpha-chlorocinnamaldehyde enhances the efficacy of cisplatin (cis-Diamminedichloroplatinum(II)) in cancer cells without increasing cell-associated platinum levels. This suggests its potential role in improving cancer treatment outcomes by enhancing the effectiveness of existing chemotherapeutic agents.
In human NHIK 3025 cells, alpha-chlorocinnamaldehyde potentiated the cell-inactivating effect when used simultaneously with cisplatin without increasing the amount of cell-associated platinum. The mechanism may involve competition with cisplatin in nucleophilic addition reactions involving intracellular sulfhydryls.
Applications in Different Fields
Pharmaceutical Applications
The diverse biological activities of alpha-chlorocinnamaldehyde make it valuable in pharmaceutical research and development:
-
As a potential antimicrobial agent against resistant pathogens
-
In antiviral formulations, particularly for treating cardiovascular complications of viral infections
-
As a lead compound for developing novel drugs targeting tyrosinase-related disorders
-
In combination therapies to enhance the efficacy of existing chemotherapeutic agents
Chemical Synthesis Applications
Alpha-Chlorocinnamaldehyde serves as an important intermediate in organic synthesis due to its reactive functional groups:
-
As a building block for synthesizing complex organic molecules
-
In the production of pharmaceutical precursors
-
For creating derivatives with enhanced properties for specific applications
Industrial Applications
In industrial settings, alpha-chlorocinnamaldehyde finds application in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume